molecular formula C12H9FO2 B13289745 2-Fluoro-2-(naphthalen-2-yl)acetic acid

2-Fluoro-2-(naphthalen-2-yl)acetic acid

Cat. No.: B13289745
M. Wt: 204.20 g/mol
InChI Key: MXBKZHXJCULIOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(naphthalen-2-yl)acetic acid with a fluorinating agent under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 2-Fluoro-2-(naphthalen-2-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Fluoro-2-(naphthalen-2-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and naphthalene ring contribute to its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these structural features makes it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-2-naphthalen-2-ylacetic acid

InChI

InChI=1S/C12H9FO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,14,15)

InChI Key

MXBKZHXJCULIOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)F

Origin of Product

United States

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